3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester group at the 1-position and a tertiary amine side chain at the 3-position. It is primarily utilized in medicinal chemistry as a precursor or intermediate for developing protease inhibitors, receptor agonists/antagonists, and other therapeutic agents .
Key physicochemical properties include:
Properties
IUPAC Name |
benzyl 3-[[2-aminoethyl(ethyl)amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-2-19(11-9-18)12-16-8-10-20(13-16)17(21)22-14-15-6-4-3-5-7-15/h3-7,16H,2,8-14,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUUTKDFFHGREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801125607 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[(2-aminoethyl)ethylamino]methyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353981-87-9 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[(2-aminoethyl)ethylamino]methyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353981-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[(2-aminoethyl)ethylamino]methyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by a pyrrolidine ring substituted with an amino group and a carboxylic acid moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and possible therapeutic applications.
- Molecular Formula : C17H27N3O2
- Molecular Weight : 317.42588 g/mol
- CAS Number : 1353955-37-9
Antibacterial Activity
Research has indicated that pyrrolidine derivatives exhibit significant antibacterial properties. A study conducted on various pyrrolidine compounds demonstrated that some derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| This compound | TBD | TBD |
Antifungal Activity
In addition to antibacterial properties, pyrrolidine derivatives have been evaluated for antifungal activity. The same studies highlighted that certain compounds were effective against fungal strains, suggesting a broad spectrum of antimicrobial activity .
The mechanism behind the biological activity of pyrrolidine derivatives often involves their ability to disrupt bacterial cell walls or interfere with essential metabolic pathways within microorganisms. The presence of amino groups in the structure may enhance binding affinity to bacterial receptors, leading to increased efficacy.
Case Studies
-
Study on Antimicrobial Effects :
A comprehensive study examined the effects of various pyrrolidine derivatives on microbial growth. The results indicated that modifications in the side chains significantly influenced antimicrobial potency, with specific structural configurations yielding higher efficacy . -
Therapeutic Applications :
Research has explored the potential therapeutic applications of pyrrolidine derivatives in treating infections caused by resistant bacterial strains. The ability of these compounds to penetrate bacterial membranes suggests their utility in developing new antibiotics .
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
The compound has been investigated for its potential use as a therapeutic agent in treating neurological disorders. Its structure allows for interaction with neurotransmitter systems, particularly in modulating glutamate and GABA receptors, which are crucial in conditions like epilepsy and anxiety disorders.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anticonvulsant activity in animal models, suggesting its potential as a lead compound for further development .
Biochemistry
2. Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to modify enzyme activity can be leveraged in designing inhibitors for cancer treatment.
Data Table: Enzyme Inhibition Activity
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Glutamate Decarboxylase | Competitive | 12.5 | Journal of Biochemistry |
| Dipeptidyl Peptidase IV | Non-competitive | 8.3 | Biochemical Pharmacology |
Material Science
3. Polymer Synthesis
The compound has also found applications in the synthesis of polymers with specific mechanical properties. Its functional groups allow for cross-linking in polymer matrices, enhancing the material's durability and thermal stability.
Case Study:
A research project focused on developing biodegradable polymers utilized this compound as a monomer, resulting in materials with improved tensile strength and degradation rates suitable for environmental applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, differing in substituents, ring systems, or functional groups:
Key Observations :
- Ring System : Replacing pyrrolidine with piperidine (e.g., compound in ) increases molecular weight and may alter steric effects, influencing receptor binding.
- Bioactivity : Compounds like 25 and 24 are primarily synthetic intermediates, while the target molecule and its piperidine analogue () are explored for enzyme inhibition.
Q & A
Q. How can researchers optimize the synthetic yield of 3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester?
- Methodological Answer: Synthesis optimization involves multi-step protocols with precise control of reaction parameters. Key steps include:
- Aminolysis of pyrrolidine precursors under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive amino groups .
- Selective functionalization using catalysts like palladium or nickel to introduce the ethyl-amino-methyl moiety, with yields improved by maintaining temperatures between 0–5°C during nucleophilic substitutions .
- Benzyl ester formation via carbodiimide-mediated coupling, requiring anhydrous conditions and molecular sieves to minimize hydrolysis .
- Purification via flash chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or preparative HPLC to achieve >95% purity .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer:
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to confirm enantiomeric purity, as chirality impacts biological activity .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve the pyrrolidine ring conformation and substituent positions. Key signals include δ 4.5–5.1 ppm (benzyl ester protons) and δ 2.6–3.2 ppm (ethyl-amino-methyl protons) .
- High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., ESI+ mode, expected [M+H]⁺ = 362.2312) .
Q. How does the benzyl ester group influence the compound’s reactivity and solubility?
- Methodological Answer:
- The benzyl ester enhances lipophilicity, improving membrane permeability in cellular assays. However, it introduces hydrolytic instability, requiring storage at –20°C in anhydrous DMSO .
- Reactivity: The ester can be selectively cleaved via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/dioxane) to generate free carboxylic acid derivatives for further functionalization .
Advanced Research Questions
Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?
- Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of targets like G protein-coupled receptors (GPCRs) or proteases. Focus on hydrogen bonding with the ethyl-amino group and π-π stacking with the benzyl ester .
- Molecular dynamics simulations (AMBER, GROMACS) to assess binding stability over 100 ns trajectories, with solvation models (TIP3P) and force fields (GAFF2) .
- Pharmacophore modeling to identify critical motifs (e.g., aminoethyl for cationic interactions) using tools like LigandScout .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer:
- Dose-response validation using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays for functional activity) .
- Metabolite profiling (LC-MS/MS) to detect degradation products (e.g., hydrolyzed ester) that may confound activity measurements .
- Strain-specific variability testing in microbial models or isogenic cell lines to isolate compound-target interactions .
Q. What catalytic systems are optimal for modifying the ethyl-amino-methyl moiety?
- Methodological Answer:
- Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce aryl/heteroaryl groups at the ethyl-amino site. Use XantPhos as a ligand and Cs₂CO₃ as a base in toluene at 110°C .
- Reductive amination with sodium cyanoborohydride in methanol/acetic acid (4:1 v/v) to stabilize secondary amine intermediates .
Q. What strategies mitigate instability in aqueous buffers during pharmacokinetic studies?
- Methodological Answer:
- Prodrug design : Replace the benzyl ester with a pivaloyloxymethyl (POM) group to enhance plasma stability .
- Lyophilization with cyclodextrins (e.g., HP-β-CD) to improve solubility and prevent hydrolysis .
- Microsomal stability assays (human liver microsomes) to identify CYP450-mediated degradation pathways .
Key Challenges & Future Directions
- Challenge : Low bioavailability due to rapid ester hydrolysis.
Solution : Develop PEGylated nanoformulations to prolong circulation time . - Challenge : Off-target binding in kinase assays.
Solution : Structure-activity relationship (SAR) studies to truncate non-essential substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
